5-Bromo-2-(4-bromophenyl)-1-benzofuran
Overview
Description
5-Bromo-2-(4-bromophenyl)-1-benzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of two bromine atoms, one attached to the benzofuran ring and the other to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-bromophenyl)-1-benzofuran typically involves the bromination of 2-phenylbenzofuran. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale synthesis of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-bromophenyl)-1-benzofuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzofuran ring can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to hydrogenate the benzofuran ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide, thiourea, or sodium alkoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Substitution: Formation of substituted benzofuran derivatives.
Oxidation: Formation of benzofuran-quinones.
Reduction: Formation of de-brominated or hydrogenated benzofuran derivatives.
Scientific Research Applications
5-Bromo-2-(4-bromophenyl)-1-benzofuran has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It serves as a probe for studying biological processes involving brominated aromatic compounds.
Synthetic Chemistry: It is utilized in the development of new synthetic methodologies and the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-bromophenyl)-1-benzofuran depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms can participate in halogen bonding, enhancing the binding affinity to the target molecules. In materials science, the electronic properties of the benzofuran ring contribute to its function in electronic devices.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-1-benzofuran: Lacks the bromine atom on the benzofuran ring.
5-Bromo-2-phenyl-1-benzofuran: Lacks the bromine atom on the phenyl ring.
2-(4-Chlorophenyl)-1-benzofuran: Contains a chlorine atom instead of bromine on the phenyl ring.
Uniqueness
5-Bromo-2-(4-bromophenyl)-1-benzofuran is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and physical properties. The dual bromination can enhance its potential as a versatile intermediate in organic synthesis and its performance in electronic applications.
Biological Activity
5-Bromo-2-(4-bromophenyl)-1-benzofuran is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and antimicrobial properties. This article explores various studies focusing on its biological activity, mechanisms of action, and implications for therapeutic use.
Chemical Structure and Properties
This compound is characterized by the presence of bromine substituents on both the benzofuran and phenyl rings. Its structural formula can be represented as follows:
This compound belongs to a class of benzofuran derivatives that have been studied for their pharmacological properties.
1. Monoamine Oxidase Inhibition
One of the primary areas of investigation for compounds like this compound is their role as monoamine oxidase (MAO) inhibitors. MAO is an enzyme that regulates neurotransmitter levels in the brain, and its inhibition can have significant therapeutic effects in treating neurodegenerative diseases.
- Study Findings : Research has shown that derivatives of benzofuran exhibit selective inhibition of MAO-B over MAO-A. For instance, a related compound, 2-(2′-bromophenyl)-5-methylbenzofuran, demonstrated an IC50 value of 0.20 μM against MAO-B, indicating potent inhibitory activity . While specific data for this compound is limited, its structural similarities suggest potential efficacy in MAO inhibition.
2. Antimicrobial Activity
The antimicrobial properties of benzofuran derivatives have also been explored, particularly against various bacterial strains.
- Antibacterial Studies : In a broader examination of benzofuran derivatives, compounds were tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . While direct studies on this compound are scarce, its structural characteristics suggest it may possess similar antimicrobial properties.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of various benzofuran derivatives, including those with bromine substitutions. The findings indicated that these compounds could mitigate oxidative stress in neuronal cells, potentially through MAO inhibition .
Compound | IC50 (μM) | Selectivity | Effect |
---|---|---|---|
2-(2′-bromophenyl)-5-methylbenzofuran | 0.20 | MAO-B | Neuroprotective |
This compound | TBD | TBD | TBD |
Case Study 2: Antiviral Activity
Another study focused on the antiviral properties of similar compounds against HIV. Compounds showed varying degrees of inhibition against HIV integrase with some achieving over 80% inhibition . Although specific data for the target compound was not highlighted, it suggests a promising avenue for further exploration.
Research Findings Summary
The biological activity of this compound appears to be multifaceted, with potential applications in neuropharmacology and antimicrobial therapy. The following table summarizes key findings from related studies:
Properties
IUPAC Name |
5-bromo-2-(4-bromophenyl)-1-benzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2O/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTFSRLJKIACCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510515 | |
Record name | 5-Bromo-2-(4-bromophenyl)-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20510515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28718-78-7 | |
Record name | 5-Bromo-2-(4-bromophenyl)-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20510515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.